5-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
The compound 5-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule featuring a triazole ring, a morpholine moiety, and various substituted aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution reactions: Introduction of the 4-chloro-3-methylphenoxy and 4-methoxyphenyl groups can be done via nucleophilic aromatic substitution reactions.
Morpholine attachment: The morpholine moiety is introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides or sulfonic acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
5-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and morpholine moiety are likely involved in binding interactions, while the aromatic groups may contribute to the compound’s overall stability and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: A simpler compound with antimicrobial properties.
Tolfenpyrad: An insecticide with a similar triazole structure.
Cresols: Aromatic compounds with similar phenolic structures.
Uniqueness
5-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl]-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O3S/c1-17-14-20(5-6-21(17)25)32-16-19-15-18(4-7-22(19)30-2)23-26-27-24(33)29(23)9-3-8-28-10-12-31-13-11-28/h4-7,14-15H,3,8-13,16H2,1-2H3,(H,27,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLAXNOSAIEZTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3=NNC(=S)N3CCCN4CCOCC4)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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